molecular formula C5H10N4 B1497640 2-Isopropyl-2H-1,2,3-triazol-4-amine CAS No. 959237-97-9

2-Isopropyl-2H-1,2,3-triazol-4-amine

Cat. No. B1497640
M. Wt: 126.16 g/mol
InChI Key: JMKNFBHEYCDIRE-UHFFFAOYSA-N
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Description

“2-Isopropyl-2H-1,2,3-triazol-4-amine” is a chemical compound with the CAS Number: 959237-97-9 and a linear formula of C5 H10 N4 . It has a molecular weight of 126.16 .


Molecular Structure Analysis

The IUPAC name of “2-Isopropyl-2H-1,2,3-triazol-4-amine” is 2-isopropyl-2H-1,2,3-triazol-4-amine . The InChI code is 1S/C5H10N4/c1-4(2)9-7-3-5(6)8-9/h3-4H,1-2H3,(H2,6,8) . This indicates the presence of an isopropyl group attached to the 2-position of the 1,2,3-triazole ring, with an amine group at the 4-position.

Scientific Research Applications

1,2,3-triazoles are a class of nitrogen-containing heterocyclic compounds . They are not found in nature, but they have found broad applications in various scientific fields . Here are some of the fields and applications:

  • Drug Discovery : 1,2,3-triazoles are used in the development of new drugs due to their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

  • Organic Synthesis : 1,2,3-triazoles are used as building blocks in organic synthesis due to their high reactivity and ability to form complex structures .

  • Polymer Chemistry : 1,2,3-triazoles are used in the synthesis of polymers. Their unique properties make them useful in creating polymers with specific characteristics .

  • Supramolecular Chemistry : 1,2,3-triazoles are used in supramolecular chemistry for the creation of complex structures .

  • Bioconjugation : 1,2,3-triazoles are used in bioconjugation, a chemical strategy that forms a stable covalent link between two molecules .

  • Chemical Biology : 1,2,3-triazoles are used in chemical biology for the study of biological systems .

properties

IUPAC Name

2-propan-2-yltriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-4(2)9-7-3-5(6)8-9/h3-4H,1-2H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKNFBHEYCDIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1N=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650916
Record name 2-(Propan-2-yl)-2H-1,2,3-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-2H-1,2,3-triazol-4-amine

CAS RN

959237-97-9
Record name 2-(1-Methylethyl)-2H-1,2,3-triazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959237-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Propan-2-yl)-2H-1,2,3-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(propan-2-yl)-2H-1,2,3-triazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropyl-2H-1,2,3-triazol-4-amine
Reactant of Route 2
2-Isopropyl-2H-1,2,3-triazol-4-amine
Reactant of Route 3
2-Isopropyl-2H-1,2,3-triazol-4-amine
Reactant of Route 4
2-Isopropyl-2H-1,2,3-triazol-4-amine
Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1
Citations
K Huard, AT Londregan, G Tesz… - Journal of medicinal …, 2015 - ACS Publications
Inhibition of triacylglycerol (TAG) biosynthetic enzymes has been suggested as a promising strategy to treat insulin resistance, diabetes, dyslipidemia, and hepatic steatosis. …
Number of citations: 16 pubs.acs.org

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